molecular formula C10H10N4OS B5291352 2-(methylthio)-N-4H-1,2,4-triazol-3-ylbenzamide

2-(methylthio)-N-4H-1,2,4-triazol-3-ylbenzamide

Cat. No.: B5291352
M. Wt: 234.28 g/mol
InChI Key: GQSQOSVHQBGOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylthio)-N-4H-1,2,4-triazol-3-ylbenzamide, commonly known as MTB, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. MTB is a member of the benzamide family and is synthesized through a complex chemical process.

Mechanism of Action

The mechanism of action of MTB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, MTB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inflammation is also believed to be inhibited by MTB through the suppression of nuclear factor kappa B (NF-κB) signaling pathway.
Biochemical and Physiological Effects
MTB has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of inflammation. MTB has also been shown to have antioxidant properties and can protect cells from oxidative stress. In animal studies, MTB has been shown to have a low toxicity profile and minimal adverse effects.

Advantages and Limitations for Lab Experiments

MTB has several advantages for lab experiments, including its low toxicity profile and ease of synthesis. However, MTB is not readily available commercially, and its synthesis requires expertise in organic chemistry. Additionally, the mechanism of action of MTB is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for the study of MTB. In medicine, MTB has shown promise as a potential anticancer agent, and further studies are needed to determine its efficacy and safety in humans. In agriculture, MTB has potential as a natural herbicide, and further studies are needed to determine its effectiveness and environmental impact. In material sciences, MTB can be used to synthesize MOFs with potential applications in gas storage and separation, and further studies are needed to optimize their properties. Overall, MTB has significant potential for various applications, and further research is needed to fully understand its properties and potential.

Synthesis Methods

The synthesis of MTB involves several steps that require careful attention to detail. The first step involves the preparation of 2-amino-4H-1,2,4-triazole, which is then reacted with methylthioisocyanate to form 2-(methylthio)-4H-1,2,4-triazole. The final step involves the reaction of 2-(methylthio)-4H-1,2,4-triazole with 4-chlorobenzoyl chloride to form MTB.

Scientific Research Applications

MTB has been extensively studied for its potential application in various fields, including agriculture, medicine, and material sciences. In agriculture, MTB has been shown to have herbicidal properties and can be used to control the growth of weeds. In medicine, MTB has been shown to have anti-inflammatory and anticancer properties and can be used to treat various diseases. In material sciences, MTB has been used to synthesize metal-organic frameworks (MOFs) with potential applications in gas storage and separation.

Properties

IUPAC Name

2-methylsulfanyl-N-(1H-1,2,4-triazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-16-8-5-3-2-4-7(8)9(15)13-10-11-6-12-14-10/h2-6H,1H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSQOSVHQBGOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201985
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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